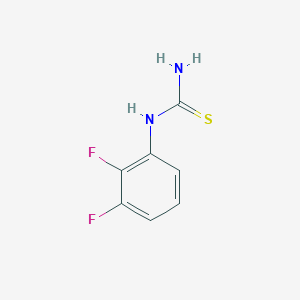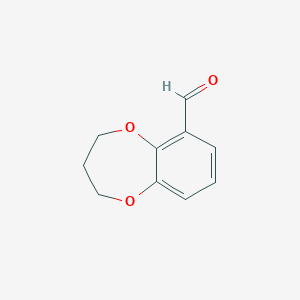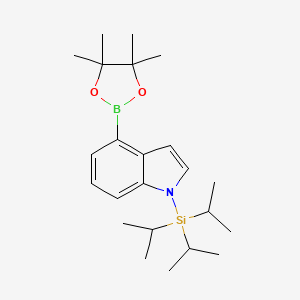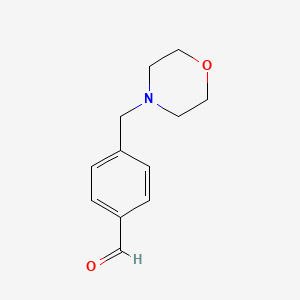
4-(吗啉甲基)苯甲醛
描述
4-(Morpholinomethyl)benzaldehyde is a chemical compound with the molecular formula C12H15NO2 . It is used in laboratory chemicals and potentially in the production of pharmaceutical intermediates .
Molecular Structure Analysis
The molecular structure of 4-(Morpholinomethyl)benzaldehyde consists of a benzene ring attached to a morpholine ring via a methylene bridge, with an aldehyde group on the benzene ring . The molecular weight is approximately 205.253 Da .Physical And Chemical Properties Analysis
4-(Morpholinomethyl)benzaldehyde is a solid substance with a melting point range of 53 - 56 °C .科学研究应用
1. Enzymatic Production of Benzaldehyde
- Application Summary: Benzaldehyde is an organic compound with an almond-like aroma and one of the most important and widely used flavorings in the food industry . An enzymatic process for the production of benzaldehyde from l-phenylalanine was developed .
- Methods of Application: Four enzymes were expressed in Escherichia coli; l-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase . A second reaction step was developed by engineering 4-hydroxymandelate synthase of Actinoplanes teichomyceticus .
- Results: A quadruple mutant of 4-hydroxymandelate synthase demonstrated 2.4-fold higher activity than wild type . The mutant-expressing strain was able to produce benzaldehyde from 100 mM l-phenylalanine at a conversion rate of 84% .
2. Chemical Synthesis
- Application Summary: “4-(Morpholinomethyl)benzaldehyde” is a chemical compound used in the synthesis of various other compounds . It is often used in research and development laboratories .
- Methods of Application: The specific methods of application can vary greatly depending on the desired end product. Typically, it would be used as a reagent in a chemical reaction .
- Results: The outcomes of these reactions would also vary greatly depending on the specific reaction conditions and the other reagents used .
3. Synthesis of Betti Base Derivatives
- Application Summary: “4-(Morpholinomethyl)benzaldehyde” can be used in the synthesis of Betti base derivatives . The Betti reaction, which produces aminobenzylnaphthols, is a multicomponent reaction involving 2-naphthol, arylaldehydes, and ammonia .
- Methods of Application: Various methods have been reported for the synthesis of aminobenzylnaphthol (Betti base) and bis-Betti base derivatives using various types of naphthols, aromatic amines, heteroaromatic amines, and aliphatic and cyclic amines instead of ammonia or diamines and aliphatic and aromatic aldehydes or dialdehyde compounds under various conditions .
- Results: The Betti reaction produces racemic and non-racemic aminobenzylnaphthol ligands. The most important area of application of the non-racemic aminonaphthols prepared in this manner is their use in asymmetric synthesis, either as chiral ligands or as chiral auxiliaries .
安全和危害
属性
IUPAC Name |
4-(morpholin-4-ylmethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-10-12-3-1-11(2-4-12)9-13-5-7-15-8-6-13/h1-4,10H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAHWHPUXGNVBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383718 | |
| Record name | 4-(morpholinomethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholinomethyl)benzaldehyde | |
CAS RN |
82413-63-6 | |
| Record name | 4-(morpholinomethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

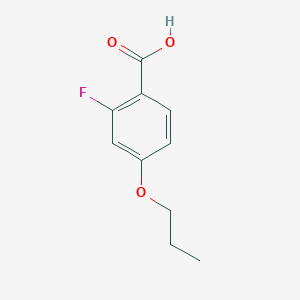
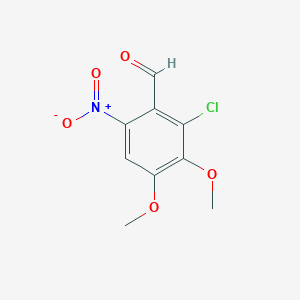
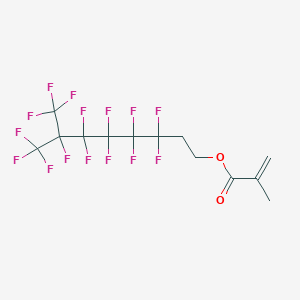
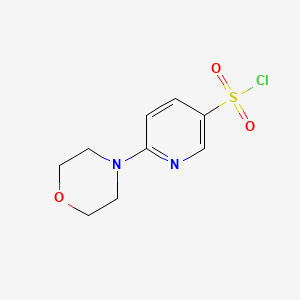
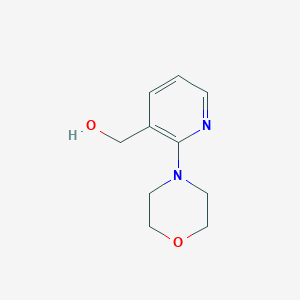
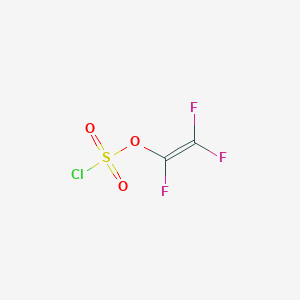
![4-Chloropyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B1596777.png)
![N-[2-amino-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1596778.png)
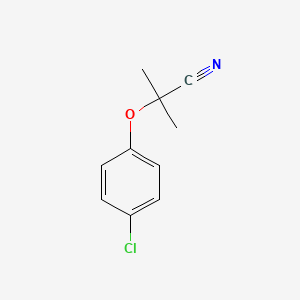
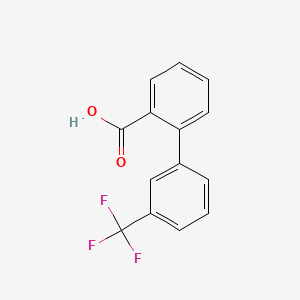
![4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1596783.png)
